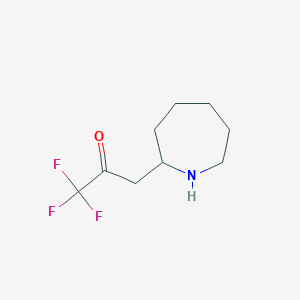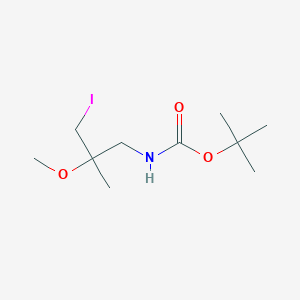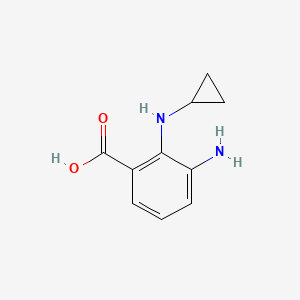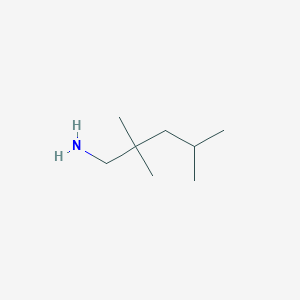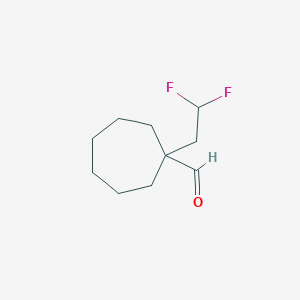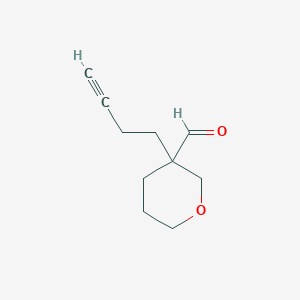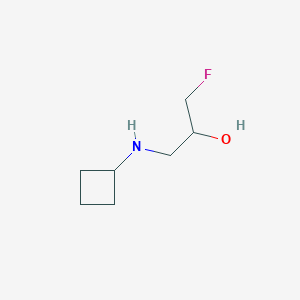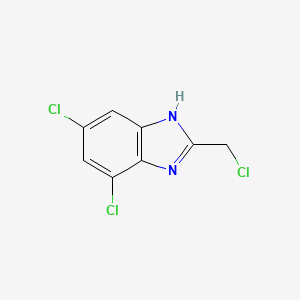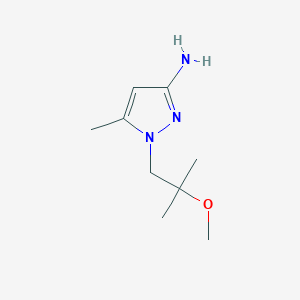
N-(cyclopropylmethyl)-2,6-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,6-difluoroaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring substituted with two fluorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the aniline, followed by the addition of cyclopropylmethyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity towards these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine: A selective and potent kappa opioid receptor agonist.
N-cyclopropylmethylmorphinans: Display high affinity to opioid receptors and potent antinociceptive effects.
Uniqueness
N-(cyclopropylmethyl)-2,6-difluoroaniline is unique due to the presence of both cyclopropylmethyl and difluoroaniline moieties, which confer distinct chemical and biological properties. The combination of these groups can result in enhanced stability, reactivity, and specificity in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2 |
Clave InChI |
JLUUDPCOTLWXGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


